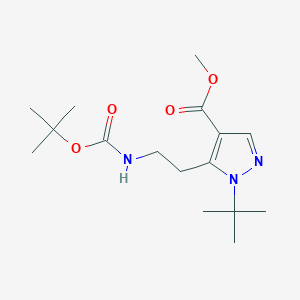![molecular formula C10H23Cl2N3O B1406713 (2R)-2-amino-N-[2-(piperidin-1-yl)ethyl]propanamide dihydrochloride CAS No. 1807938-17-5](/img/structure/B1406713.png)
(2R)-2-amino-N-[2-(piperidin-1-yl)ethyl]propanamide dihydrochloride
Vue d'ensemble
Description
“(2R)-2-amino-N-[2-(piperidin-1-yl)ethyl]propanamide dihydrochloride” is a chemical compound. It is related to 2-(Piperidin-1-yl)ethanamine dihydrochloride, which has a CAS Number of 100911-49-7 and a molecular weight of 201.14 .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of related compounds has been analyzed. For example, 2-(Piperidin-1-yl)ethanamine dihydrochloride has an Inchi Code of 1S/C7H16N2.2ClH/c8-4-7-9-5-2-1-3-6-9;;/h1-8H2;2*1H and an Inchi key of PPWONLVBRFSCTK-UHFFFAOYSA-N .Chemical Reactions Analysis
The development of reactions leading to the formation of various piperidine derivatives is an active area of research. This includes reactions leading to substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Applications De Recherche Scientifique
Synthesis and Evaluation as Anticancer Agents
- Propanamide Derivatives Bearing 4-piperidinyl-1,3,4-oxadiazole : These derivatives have been synthesized and evaluated for their potential as anticancer agents. Certain compounds among these derivatives showed strong anticancer activity relative to doxorubicin, a reference anticancer drug (Rehman et al., 2018).
Drug Candidates for Alzheimer’s Disease
- Heterocyclic 3-piperidinyl-1,3,4-oxadiazole Derivatives : These compounds were synthesized as potential drug candidates for Alzheimer’s disease. They were evaluated for enzyme inhibition activity against acetylcholinesterase (AChE), a key enzyme related to Alzheimer’s (Rehman et al., 2018).
Pharmaceutical Building Blocks
- Electrochemical Aminoxyl-Mediated α-Cyanation of Secondary Piperidines : This research explores the use of secondary piperidines as pharmaceutical building blocks. The study demonstrates an electrochemical method for cyanation of piperidines, which are prevalent in commercial drugs (Lennox et al., 2018).
Antibacterial Agents
- New Propanamide Compounds : A series of propanamide compounds were synthesized, encompassing tosyl, piperidine, and 1,3,4-oxadiazole moieties. These compounds demonstrated potent antibacterial activity against various bacterial strains (Sattar et al., 2020).
Chemokine Receptor Antagonists
- Chemokine CCR3 Antagonists : Novel small molecule CCR3 receptor antagonists were investigated for their potential use in treating asthma and other inflammatory conditions. These antagonists included derivatives of 2-aroylamino-3-phenylpropanoic acid (Beecham, 2000).
Synthesis of Schiff and Mannich Bases
- Isatin Derivatives with Triazole-Ones : Isatin and its derivatives were reacted with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones to form Schiff and Mannich bases. These compounds have potential pharmaceutical applications (Bekircan & Bektaş, 2008).
Safety and Hazards
Orientations Futures
The future directions in the field of piperidine derivatives involve the discovery and biological evaluation of potential drugs containing the piperidine moiety . The development of fast and cost-effective methods for the synthesis of substituted piperidines is also an important task of modern organic chemistry .
Mécanisme D'action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, have a wide range of biological activities and are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of therapeutic effects .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways, contributing to their broad spectrum of biological activities .
Pharmacokinetics
The pharmacokinetic properties of piperidine derivatives can vary widely, influencing their bioavailability and therapeutic effects .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Like all drugs, the action of piperidine derivatives can be influenced by a variety of environmental factors, including ph, temperature, and the presence of other substances .
Analyse Biochimique
Biochemical Properties
(2R)-2-amino-N-[2-(piperidin-1-yl)ethyl]propanamide dihydrochloride plays a significant role in biochemical reactions, particularly those involving enzyme interactions. This compound is known to interact with several enzymes, including proteases and kinases, which are crucial for various cellular processes. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. For instance, this compound can inhibit certain proteases by mimicking the natural substrate, thereby preventing the enzyme from catalyzing its intended reaction .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which is essential for cell proliferation and differentiation . Additionally, this compound can alter gene expression by interacting with transcription factors, leading to changes in the expression levels of specific genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For instance, the compound can inhibit kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation events that are critical for signal transduction . Additionally, this compound can influence gene expression by modulating the activity of transcription factors, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and moisture . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation rates and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound has been shown to have minimal adverse effects and can modulate specific biochemical pathways effectively . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization to achieve the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key pathway includes its metabolism by cytochrome P450 enzymes, which facilitate its biotransformation into active metabolites . These metabolites can further interact with other metabolic enzymes, influencing metabolic flux and altering metabolite levels within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, facilitating its accumulation in specific cellular compartments . Additionally, binding proteins within the cytoplasm can sequester the compound, affecting its localization and bioavailability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic enzymes and signaling molecules . Post-translational modifications, such as phosphorylation, can influence its localization by directing it to specific subcellular compartments, including the nucleus and mitochondria . These localization dynamics are essential for the compound’s role in modulating cellular processes.
Propriétés
IUPAC Name |
(2R)-2-amino-N-(2-piperidin-1-ylethyl)propanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O.2ClH/c1-9(11)10(14)12-5-8-13-6-3-2-4-7-13;;/h9H,2-8,11H2,1H3,(H,12,14);2*1H/t9-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVMJUXGUSZTQQ-KLQYNRQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1CCCCC1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCCN1CCCCC1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(5-Aminopyrazin-2-yl)phenyl]methanol](/img/structure/B1406630.png)

![1-Propanone, 1-[4-(1-azetidinyl)phenyl]-](/img/structure/B1406633.png)
![Ethyl 4-[2-(2-tert-butoxy-2-oxoethyl)hydrazino]-4-oxobutanoate](/img/structure/B1406634.png)


![8-Oxa-2-azaspiro[4.5]decane oxalate(2:1)](/img/structure/B1406639.png)


![tert-Butyl [5-(5'-(trifluoromethyl)pyridin-2'-yl)-[1,2,4]oxadiazol-3-ylmethyl]carbamate](/img/structure/B1406647.png)



![1,1-Dimethylethyl [cis-4-(aminomethyl)-4-hydroxycyclohexyl]carbamate](/img/structure/B1406652.png)